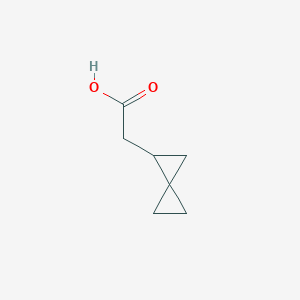

Spiropentaneacetic acid

Description

Properties

IUPAC Name |

2-spiro[2.2]pentan-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHONAIUFANQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931975 | |

| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14364-43-3 | |

| Record name | Spiropentaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014364433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spiropentaneacetic Acid: A Technical Guide to a Specific MCAD Inhibitor

Abstract

Spiropentaneacetic acid (SPA), a structurally unique carboxylic acid featuring a strained spiropentane moiety, has emerged as a valuable tool for researchers in metabolism and drug discovery. Its high specificity as an inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) distinguishes it from other fatty acid oxidation inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas. This document delves into the mechanistic underpinnings of its inhibitory action and provides detailed protocols for its synthesis and biological evaluation, fostering a deeper understanding of its utility as a research tool.

Introduction: The Significance of Spirocyclic Scaffolds and Fatty Acid Oxidation

The landscape of drug discovery is continually evolving, with a notable trend towards molecules possessing greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this shift.[1] Their rigid, well-defined spatial arrangement offers a powerful strategy to escape the "flatland" of traditional aromatic-heavy drug candidates, often leading to improved potency, selectivity, and physicochemical properties.[1] Spiropentane, the simplest spiro-connected cycloalkane, is a highly strained and compact scaffold that can impart unique conformational constraints on a molecule.[2]

Simultaneously, the study of cellular metabolism, particularly fatty acid oxidation (FAO), has garnered significant interest as a therapeutic target for a range of diseases, including metabolic disorders and cancer.[3][4] Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical enzyme in the mitochondrial β-oxidation spiral. Its deficiency is one of the most common inborn errors of fatty acid metabolism.[5] Therefore, specific inhibitors of MCAD are invaluable for both studying the pathophysiology of MCAD deficiency and exploring the therapeutic potential of modulating FAO.[6][7]

This compound (SPA) sits at the intersection of these two exciting fields. It is a potent and, critically, a specific inhibitor of MCAD.[8] Unlike other inhibitors such as methylenecyclopropaneacetic acid (MCPA), SPA does not significantly affect the metabolism of branched-chain amino acids, making it a more precise tool for dissecting the roles of fatty acid oxidation.[6][8] This guide will provide an in-depth exploration of this important molecule.

Chemical Structure and Properties

This compound is a C7 carboxylic acid distinguished by its spiro[2.2]pentane ring system attached to an acetic acid moiety.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-spiro[2.2]pentan-2-ylacetic acid | PubChem |

| CAS Number | 14364-43-3 | PubChem |

| Molecular Formula | C₇H₁₀O₂ | PubChem |

| Molecular Weight | 126.15 g/mol | PubChem |

| Canonical SMILES | C1CC12(C(C2)CC(=O)O) | PubChem |

Predicted Physicochemical Properties

| Property | Predicted Value |

| pKa | ~4.8 |

| LogP | ~1.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Note: These values are predicted based on the chemical structure and may vary from experimental values.

Predicted Spectroscopic Data

The proton NMR spectrum is expected to be complex in the aliphatic region due to the strained ring system.

-

~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak may be broad).

-

~2.4 ppm (doublet, 2H): The methylene protons (CH₂) alpha to the carbonyl group.

-

~1.5-2.0 ppm (multiplet, 1H): The methine proton (CH) on the spiropentane ring to which the acetic acid group is attached.

-

~0.7-1.2 ppm (multiplets, 6H): The remaining cyclopropyl protons of the spiropentane ring system.

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the spiropentane ring, and the acetic acid methylene.

-

~178 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~45 ppm: Methylene carbon (CH₂) of the acetic acid moiety.

-

~35 ppm: Spiro carbon atom.

-

~20-30 ppm: Methine carbon (CH) of the spiropentane ring.

-

~5-15 ppm: Methylene carbons (CH₂) of the spiropentane ring.

The IR spectrum will be characterized by strong absorptions for the hydroxyl and carbonyl groups of the carboxylic acid.[9][10]

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.

-

~2850-3000 cm⁻¹ (medium): C-H stretching of the sp³ hybridized carbons.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[11]

-

~1200-1300 cm⁻¹ (medium): C-O stretching.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One reported method involves the enantioselective synthesis from hydroxymethylallenes.[12][13] Below is a plausible synthetic workflow based on established organic chemistry principles, including the hydrolysis of a nitrile precursor.

Synthetic Workflow Diagram

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol

PART 1: Synthesis of Spiropentanecarbonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-bis(bromomethyl)cyclopropane (1 equivalent).

-

Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) to dissolve the starting material. Then, add sodium cyanide (NaCN) (2.2 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to obtain spiropentanecarbonitrile as a clear liquid.

PART 2: Hydrolysis to this compound [14]

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add the synthesized spiropentanecarbonitrile (1 equivalent).

-

Acidic Hydrolysis: Add a mixture of sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

Work-up: Cool the reaction mixture and pour it over ice water. The this compound may precipitate as a solid or an oil.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Mechanism of Action

The primary pharmacological significance of this compound lies in its role as a specific and potent inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).[6][8]

Specific Inhibition of MCAD

Studies have shown that while several pentanoic acid analogues can inhibit fatty acid oxidation in isolated mitochondria, only this compound and methylenecyclopropaneacetic acid (MCPA) demonstrate this activity in vivo.[8] A key advantage of SPA is its specificity. In animal models, treatment with SPA leads to the excretion of metabolites derived solely from fatty acid oxidation. In contrast, MCPA also disrupts the metabolism of branched-chain amino acids and lysine.[6] This makes SPA a superior tool for specifically investigating the consequences of MCAD inhibition.

Proposed Mechanism of Inhibition

The inhibition of MCAD by SPA is thought to be irreversible.[8] However, unlike some other inhibitors, it is proposed that SPA does not form a covalent bond with the flavin adenine dinucleotide (FAD) prosthetic group of the enzyme. Instead, the mechanism is believed to involve the formation of a very tight, non-covalent complex between the activated form of SPA (spiropentaneacetyl-CoA) and the MCAD enzyme.[6][8] This tight binding effectively sequesters the enzyme, preventing it from participating in the fatty acid oxidation cycle.

Mechanism of Action Diagram

Caption: Proposed mechanism of MCAD inhibition by this compound.

Experimental Protocol: In Vitro MCAD Inhibition Assay

To evaluate the inhibitory potential of this compound on MCAD, a common method is to measure the rate of fatty acid oxidation in isolated mitochondria using a radiolabeled substrate.[2][5][15]

Assay Workflow

Caption: Workflow for assessing MCAD inhibition via a radiolabeled FAO assay.

Step-by-Step Methodology

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in an appropriate buffer (e.g., containing sucrose, Tris-HCl, and EDTA).

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing cofactors necessary for fatty acid oxidation, such as L-carnitine, CoA, ATP, and MgCl₂.

-

Substrate Preparation: Prepare the radiolabeled substrate, [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).[2]

-

Assay Setup: In microcentrifuge tubes, combine the mitochondrial suspension (to a final protein concentration of ~0.5 mg/mL), the reaction buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate for 5 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding the [1-¹⁴C]palmitic acid-BSA complex.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid, which will precipitate the unreacted long-chain fatty acid substrate and proteins.[15]

-

Separation: Centrifuge the tubes to pellet the precipitated material.

-

Quantification: Transfer a known volume of the supernatant, which contains the acid-soluble ¹⁴C-labeled metabolites (like acetyl-CoA), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the supernatant. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC₅₀ value.

Applications in Research and Drug Development

This compound's specific inhibition of MCAD makes it a valuable tool in several research and preclinical development areas.

Studying Metabolic Diseases

SPA is an essential tool for creating cellular and animal models of MCAD deficiency.[5] By specifically blocking this enzyme, researchers can study the downstream metabolic consequences, such as the accumulation of medium-chain fatty acids and the development of hypoketotic hypoglycemia, providing insights into the pathophysiology of the disease and allowing for the testing of potential therapeutic interventions.[6][7]

Cancer Research

Many cancer cells exhibit altered metabolism, with some showing an increased reliance on fatty acid oxidation for energy and survival.[3][4] By inhibiting MCAD, SPA can be used to probe the dependency of different cancer cell types on FAO. This can help identify cancers that may be susceptible to FAO-targeting therapies and elucidate the role of MCAD in tumor growth and proliferation.

Drug Design and Lead Optimization

As a well-characterized inhibitor, this compound can serve as a reference compound in screening campaigns for novel MCAD inhibitors.[16][17] Furthermore, the spiropentane scaffold itself is of interest in medicinal chemistry.[1] Its rigid, three-dimensional structure can be incorporated into new drug candidates to improve their binding affinity and selectivity for various targets. The study of how SPA interacts with the MCAD active site can inform the rational design of new, potentially therapeutic, FAO inhibitors.

Conclusion

This compound stands out as a highly specific and potent inhibitor of medium-chain acyl-CoA dehydrogenase. Its unique spirocyclic structure and well-defined mechanism of action make it an indispensable tool for researchers investigating fatty acid metabolism. From elucidating the pathophysiology of MCAD deficiency to exploring novel therapeutic strategies in oncology, SPA provides a level of specificity that is crucial for rigorous scientific inquiry. As the fields of metabolic research and structure-based drug design continue to advance, the insights gained from studying molecules like this compound will undoubtedly pave the way for new therapeutic innovations.

References

-

Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755–10760. [Link]

-

Grabacka, M., Pierzchalska, M., Płonka, P. M., & Pierzchalski, P. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Anticancer Research, 40(9), 4843–4856. [Link]

-

Wikipedia contributors. (2023). Fatty acid oxidation inhibitors. In Wikipedia, The Free Encyclopedia. [Link]

-

Kang, H. (2014). Exploring therapeutic approaches for treatment of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. D-Scholarship@Pitt. [Link]

- Wang, Y., et al. (2024). Novel therapeutic strategies for targeting fatty acid oxidation in cancer.

- Boger, D. L., & Brotherton, C. E. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(3), 857–880.

-

Grabacka, M., Pierzchalska, M., Płonka, P. M., & Pierzchalski, P. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. PubMed. [Link]

- Jiang, H., et al. (1997). Stimulation of Mitochondrial Fatty Acid Oxidation by Growth Hormone in Human Fibroblasts. The Journal of Clinical Endocrinology & Metabolism, 82(12), 4208–4213.

- Creative Bioarray. Fatty Acid Oxidation Assay.

- Carr, R. A., et al. (2014). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (91).

- Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. S. (2001). Enantioselective synthesis of spiropentanes from hydroxymethylallenes. Organic Letters, 3(21), 3293–3295.

- Heather, L. C., et al. (2024). A gene therapy targeting medium-chain acyl-CoA dehydrogenase (MCAD) did not protect against diabetes-induced cardiac pathology. Journal of Molecular Medicine, 102(1), 95-111.

- Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. S. (2013).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

-

Heather, L. C., et al. (2024). A gene therapy targeting medium-chain acyl-CoA dehydrogenase (MCAD) did not protect against diabetes-induced cardiac pathology. PubMed. [Link]

- Zordoky, B. N., & El-Kadi, A. O. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Molecular Biology, 1198, 259–268.

- Abcam. (n.d.).

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.

- ResearchGate. (n.d.). Synthesis of Spiropentane Derivatives via Intramolecular Displacement.

- Tchan, M. (2021). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD)

- ResearchGate. (n.d.). 1H NMR Spectral Data of Compounds 1, 2, 4, and 5a.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). HMDB.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin Chemistry Department.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). HMDB.

- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm Insights.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- Oregon State University. (n.d.). 13C NMR Chemical Shift. OSU Chemistry.

- Gillingham, M. B., et al. (2019). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews.

-

Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. PubMed. [Link]

- Coulthard, G., et al. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Chemistry – A European Journal, 23(34), 8196-8199.

- Al-Hassnan, Z. N. (n.d.). LONG TERM MANAGEMENT MEDIUM CHAIN ACYL CO-A DEHYDROGENASE DEFICIENCY MCAD. King Saud bin Abdulaziz University for Health Sciences.

- Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.

- Vockley, J., & Ghaloul-Gonzalez, L. (2016). Treatment of medium-chain acyl-CoA dehydrogenase deficiency. U.S.

- Gable, K. (n.d.). 13C NMR Chemical Shifts.

- Almannai, M., et al. (2021). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Journal of Inherited Metabolic Disease, 44(6), 1336-1351.

- UCLA. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry.

- Gu, Y., et al. (2018). Stereoselective Synthesis of Polysubstituted Spiropentanes.

- Kang, H. (2014). EXPLORING THERAPEUTIC APPROACHES FOR TREATMENT OF MEDIUMCHAIN ACYL-COA DEHYDROGENASE (MCAD) DEFICIENCY. D-Scholarship@Pitt.

- Kumar, R., & Chakraborti, A. K. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Arkivoc, 2008(1), 223–268.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Sigma-Aldrich. (n.d.). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Sigma-Aldrich Website.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.

- Granica, S., et al. (2014). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 19(8), 11850–11860.

- ResearchGate. (2008). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid.

- Coulthard, G., et al. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Semantic Scholar.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Exploring therapeutic approaches for treatment of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 7. [PDF] Exploring therapeutic approaches for treatment of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | Semantic Scholar [semanticscholar.org]

- 8. This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Enantioselective synthesis of spiropentanes from hydroxymethylallenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]

- 17. Novel therapeutic strategies for targeting fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spiropentaneacetic Acid: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

Spiropentaneacetic acid (SPA), a conformationally constrained analogue of pentanoic acid, has emerged as a molecule of significant interest in medicinal chemistry due to its unique three-dimensional structure and biological activity. This technical guide provides a comprehensive overview of the discovery of SPA as a potent and specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), detailed synthetic routes for its preparation, and its applications in drug discovery and development. The narrative delves into the causality behind experimental choices in its synthesis, providing field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, with in-text citations to authoritative sources and a complete reference list to ensure scientific integrity.

Introduction: The Emergence of a Structurally Unique Bioactive Molecule

The quest for novel pharmacophores that can modulate biological targets with high specificity and efficacy is a central theme in drug discovery. The spatial arrangement of atoms in a molecule is a critical determinant of its interaction with biological macromolecules. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a rigid and three-dimensional topology that can effectively probe the binding sites of enzymes and receptors.[1] This inherent three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties compared to their more flexible or planar counterparts.

This compound, with its compact and rigid spiropentane core, represents a fascinating example of how conformational constraint can be harnessed to achieve specific biological activity. Its discovery as a selective inhibitor of a key enzyme in fatty acid metabolism has paved the way for further exploration of spiropentane-containing molecules in medicinal chemistry.

Discovery of this compound as a Specific MCAD Inhibitor

The seminal work on this compound was published in 1991 by Tserng, Jin, and Hoppel.[2] Their research focused on understanding the structure-activity relationships of pentanoic acid analogues on the inhibition of fatty acid oxidation. They synthesized a series of compounds, including this compound, and evaluated their effects on rat liver mitochondria.

While several analogues showed inhibitory activity, only methylenecyclopropaneacetic acid (MCPA) and this compound (SPA) demonstrated in vivo efficacy, as evidenced by the induction of dicarboxylic aciduria, a hallmark of impaired fatty acid oxidation.[2] A key finding of their study was the remarkable specificity of SPA. While MCPA inhibited both medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD), SPA was found to be a specific inhibitor of MCAD.[2] This specificity is crucial in drug development to minimize off-target effects.

The proposed mechanism of inhibition by SPA was also distinct. Unlike MCPA, which was thought to form a reactive, ring-opened nucleophile that covalently modifies the FAD prosthetic group of the enzyme, SPA was proposed to act as an irreversible inhibitor by forming a tight, non-covalent complex with the enzyme.[2] This discovery highlighted the potential of the spiropentane scaffold to impart unique biological properties.

Synthesis of this compound: Strategies and Protocols

The synthesis of this compound and its derivatives has evolved, with methods focusing on the efficient construction of the strained spiropentane core. Two key approaches are highlighted here: a classical approach based on the Simmons-Smith reaction and a modern, enantioselective method.

Classical Synthesis via Simmons-Smith Cyclopropanation

The synthesis reported by Tserng et al. in their 1991 paper likely involved a Simmons-Smith or a related cyclopropanation reaction of a methylenecyclopropane precursor. The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3]

The general workflow for this approach is depicted below:

Caption: General workflow for the synthesis of this compound via Simmons-Smith cyclopropanation.

Experimental Protocol (Representative)

The following is a representative protocol for the Simmons-Smith cyclopropanation of an alkene, which can be adapted for the synthesis of this compound from a suitable methylenecyclopropane precursor.

Materials:

-

Methylenecyclopropaneacetic acid or its ester derivative

-

Zinc-copper couple (Zn(Cu))

-

Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of the zinc-copper couple (2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, a solution of diiodomethane (2.0 eq) in diethyl ether is added dropwise. The mixture is stirred at room temperature for 30 minutes.

-

A solution of the methylenecyclopropaneacetic acid derivative (1.0 eq) in diethyl ether is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is filtered through a pad of Celite®, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound or its ester. If an ester was used, it is subsequently hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Causality Behind Experimental Choices:

-

Zinc-Copper Couple: The use of a zinc-copper couple is crucial for the formation of the active organozinc carbenoid (iodomethyl)zinc iodide. The copper activates the zinc surface. The Furukawa modification, using diethylzinc (Et₂Zn) in place of the Zn-Cu couple, can offer improved reactivity and reproducibility.[4]

-

Anhydrous Conditions: The reaction is sensitive to moisture, as water will quench the organozinc reagent. Therefore, the use of anhydrous solvents and a dry atmosphere is essential.

-

Stereospecificity: The Simmons-Smith reaction is a concerted process where the methylene group is delivered to the same face of the double bond, thus preserving the stereochemistry of the starting alkene.[3]

Enantioselective Synthesis via Asymmetric Cyclopropanation of Allenes

A significant advancement in the synthesis of spiropentanes was reported by Charette and coworkers in 2001, who developed an enantioselective method starting from hydroxymethylallenes.[2] This approach allows for the synthesis of chiral spiropentane derivatives, which is of paramount importance in drug development as enantiomers often exhibit different pharmacological activities.

The key step in this synthesis is the asymmetric cyclopropanation of the allene using a chiral dioxaborolane ligand in conjunction with the Simmons-Smith reagent.

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocol (Key Step: Asymmetric Cyclopropanation)

The following protocol is based on the work of Charette et al. and focuses on the key asymmetric cyclopropanation step.[2]

Materials:

-

3,4-Pentadien-1-ol (a hydroxymethylallene precursor to SPA)

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

-

Chiral dioxaborolane ligand (as described by Charette)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the chiral dioxaborolane ligand (0.1 eq) in anhydrous DCM at 0 °C is added diethylzinc (1.1 eq). The mixture is stirred for 20 minutes.

-

Diiodomethane (2.2 eq) is added dropwise, and the mixture is stirred for another 20 minutes at 0 °C.

-

A solution of 3,4-pentadien-1-ol (1.0 eq) in anhydrous DCM is then added dropwise.

-

The reaction mixture is stirred at 0 °C for 24 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting spiropentylmethanol is then oxidized to this compound using a standard oxidation protocol (e.g., Jones oxidation or a two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation).

Causality Behind Experimental Choices:

-

Chiral Dioxaborolane Ligand: The use of a chiral ligand is the cornerstone of this enantioselective method. The ligand coordinates to the zinc carbenoid, creating a chiral environment that directs the cyclopropanation to one face of the allene, resulting in a high enantiomeric excess of one enantiomer of the product.

-

Hydroxymethylallene: The hydroxyl group in the starting material acts as a directing group, coordinating to the zinc reagent and positioning it for the intramolecular cyclopropanation of the allene. This enhances both the reactivity and stereoselectivity of the reaction.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of the spiropentane moiety make it an attractive scaffold in medicinal chemistry. The rigid, three-dimensional nature of the spiropentane unit can lead to improved binding affinity and selectivity for biological targets. Furthermore, the high sp³ character of the spiropentane core can enhance the metabolic stability and solubility of drug candidates.[1]

This compound Analogs as Enzyme Inhibitors

Building upon the initial discovery of SPA as an MCAD inhibitor, subsequent research has explored the potential of spiropentane-containing molecules as inhibitors of other enzymes. The rigid spiropentane scaffold can be used to orient functional groups in specific vectors to interact with the active site of an enzyme. For example, spiropentane analogues of nucleosides have been synthesized and evaluated for their antiviral activity.[5] Some of these compounds have shown modest inhibitory activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[5]

The Spiropentane Moiety in Modern Drug Development

The broader utility of the spiropentane scaffold in medicinal chemistry is gaining recognition. Recently, a new drug application was submitted to the FDA for vanzacaftor, a molecule containing a spiropentane group for the treatment of cystic fibrosis.[1] This highlights the successful incorporation of this unique structural motif into a clinical drug candidate. The spiropentane unit in such molecules can contribute to a favorable pharmacokinetic profile by increasing hydrophobicity in a controlled manner while resisting metabolic degradation.[1]

Conclusion and Future Perspectives

This compound, from its discovery as a specific enzyme inhibitor to the development of elegant enantioselective syntheses, serves as a compelling case study in the power of structural chemistry in drug discovery. The journey of this molecule underscores the importance of exploring novel chemical space to identify unique pharmacophores. The successful integration of the spiropentane scaffold into a modern drug candidate suggests that we will see a growing number of spiropentane-containing molecules entering drug development pipelines. Future research in this area will likely focus on the development of even more efficient and versatile synthetic methods for accessing functionalized spiropentanes and the systematic exploration of their potential as modulators of a wide range of biological targets.

References

-

NROChemistry. Simmons-Smith Reaction. [Link]

-

Journal of the American Chemical Society. Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]

-

European Journal of Medicinal Chemistry. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. [Link]

-

PubMed. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity. [Link]

-

ResearchGate. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition | Request PDF. [Link]

-

Reddit. Are spiropentane derivatives useful as intermediates in synthetic chemistry?. [Link]

-

Grokipedia. Simmons–Smith reaction. [Link]

-

PubMed. Enantioselective synthesis of spiropentanes from hydroxymethylallenes. [Link]

-

NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

-

Wikipedia. Simmons–Smith reaction. [Link]

-

Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. [Link]

-

ResearchGate. Synthesis of 3-chloro-2-chloromethyl-1-propene in a tubular reactor. [Link]

-

ResearchGate. Spiro heterocyclic natural products and enzyme inhibitors.. [Link]

-

PubMed. Synthetic analogues of the proteinase inhibitor: chymostatin. [Link]

Sources

- 1. Spiropentanes - Enamine [enamine.net]

- 2. Enantioselective synthesis of spiropentanes from hydroxymethylallenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spiropentaneacetic Acid Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: The Allure of the Strained Ring System in Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique approach to exploring chemical space, often leading to compounds with improved metabolic stability and target specificity.[1] Within this fascinating class of molecules, spiropentaneacetic acid (SPA) and its derivatives represent a particularly intriguing area of research. The highly strained three-membered rings of the spiropentane core impart unique electronic and steric properties, influencing the molecule's interaction with biological targets. This guide provides an in-depth technical overview of the biological activities of this compound and its derivatives, with a focus on its mechanism of action as a metabolic inhibitor and its potential in broader therapeutic areas. We will delve into the causality behind its biological effects, provide detailed experimental protocols for its study, and explore synthetic strategies for the derivatization of this potent scaffold.

Part 1: The Primary Biological Target: Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The most well-characterized biological activity of this compound is its specific and potent inhibition of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[2][3] This pathway is crucial for energy production from fatty acids, particularly during periods of fasting or metabolic stress.

The Mechanism of MCAD Inhibition: A Tale of Tight, Non-Covalent Binding

Fatty acid β-oxidation is a cyclical process that shortens fatty acyl-CoA chains by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. MCAD catalyzes the initial dehydrogenation step for medium-chain fatty acids (typically C6-C12).

This compound acts as a specific inhibitor of MCAD.[2] Unlike some other inhibitors, such as methylenecyclopropaneacetic acid (MCPA), which form a covalent adduct with the FAD cofactor of the enzyme, SPA's inhibitory action is proposed to be through the formation of a tight, non-covalent complex.[2] This distinction is critical, as it suggests a different mode of interaction with the enzyme's active site and has implications for the reversibility and specificity of the inhibition. The strained spiropentane ring system likely plays a crucial role in the high-affinity binding to the active site of MCAD, preventing the natural substrate from binding and being oxidized.

Caption: Figure 1: Fatty Acid β-Oxidation Pathway and the Site of Inhibition by this compound.

Structure-Activity Relationship of this compound and its Derivatives

To understand the inhibitory potential of this compound, it's insightful to compare it with other pentanoic acid analogues. A study comparing various 4-pentenoic and methylenecyclopropaneacetic acid derivatives revealed that while all tested compounds inhibited palmitoylcarnitine oxidation in rat liver mitochondria, only methylenecyclopropaneacetic acid (MCPA) and this compound (SPA) demonstrated in vivo inhibitory activity.[2] This suggests that the cyclic structures are crucial for in vivo efficacy.

Notably, SPA exhibits greater specificity for MCAD compared to MCPA, which also inhibits short-chain acyl-CoA dehydrogenase (SCAD).[2] This specificity is a desirable trait in drug development, as it can reduce off-target effects. The inhibition by both compounds was partially reversible by glycine or L-carnitine, which can conjugate with the accumulating acyl-CoA species.[2]

| Compound | Target Enzyme(s) | In Vivo Activity | Proposed Mechanism |

| This compound (SPA) | MCAD (specific) | Yes | Tight, non-covalent binding |

| Methylenecyclopropaneacetic Acid (MCPA) | MCAD and SCAD | Yes | Covalent adduct with FAD |

| 4-Pentenoic Acid Derivatives | General Fatty Acid Oxidation | No | - |

Table 1: Comparison of Inhibitory Activity of Pentanoic Acid Analogues.

Part 2: Broader Biological Activities and Therapeutic Potential

While the inhibition of MCAD is the most prominent biological activity of SPA, the broader class of spiro compounds, including those with a spiropentane core, have shown promise in other therapeutic areas.

Anticancer Activity

Spiro compounds, in general, are recognized for their potential as anticancer agents.[4][5][6] The rigid, three-dimensional structure of the spiro scaffold can facilitate high-affinity binding to various biological targets involved in cancer progression. For instance, spirooxindole derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines.[7] While specific studies on the anticancer activity of this compound itself are limited, the unique properties of the spiropentane moiety make it an attractive scaffold for the design of novel anticancer agents. Further research is warranted to explore the potential of SPA derivatives in this area.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of spirocyclic compounds.[1][8] The mechanism of action often involves the scavenging of free radicals, which are implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of spiro compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9] The electronic properties of the spiropentane ring system could potentially contribute to the radical scavenging ability of its derivatives. The synthesis and evaluation of SPA derivatives for their antioxidant potential could be a fruitful avenue for future research.

Part 3: Experimental Protocols

To facilitate further research into the biological activities of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Isolation of Rat Liver Mitochondria

This protocol is foundational for studying the effects of compounds on mitochondrial respiration and enzyme activities.

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4 with KOH.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Homogenizer (glass-Teflon pestle).

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat according to approved animal welfare protocols and immediately excise the liver.

-

Place the liver in ice-cold Isolation Buffer I. Mince the liver with scissors and wash several times with fresh buffer to remove blood.

-

Homogenize the minced liver in 5-10 volumes of ice-cold Isolation Buffer I with a Teflon pestle homogenizer (5-6 passes at low speed).

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully decant the supernatant and centrifuge it at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Gently resuspend the mitochondrial pellet in Isolation Buffer II containing 0.2% BSA.

-

Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Keep the isolated mitochondria on ice and use them for subsequent assays within a few hours.

Measurement of Palmitoylcarnitine Oxidation in Isolated Mitochondria

This assay assesses the overall flux through the fatty acid β-oxidation pathway and is a key method for identifying inhibitors.

Materials:

-

Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 2 mM EGTA, pH 7.4.

-

Isolated mitochondria (from protocol 3.1).

-

Palmitoyl-L-carnitine (substrate).

-

Malate (co-substrate).

-

ADP (to stimulate state 3 respiration).

-

Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer).[10]

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add 1-2 mL of Respiration Buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg protein/mL).

-

Record the basal respiration rate (State 2).

-

Add palmitoyl-L-carnitine (e.g., 40 µM) and malate (e.g., 2 mM) to initiate fatty acid oxidation-supported respiration.

-

To measure the maximal coupled respiration rate (State 3), add a saturating amount of ADP (e.g., 1 mM).

-

To test the effect of an inhibitor (e.g., this compound), add the compound to the chamber before or after the addition of the substrate and observe the change in oxygen consumption rate.

-

Calculate the rates of oxygen consumption in the different respiratory states and in the presence and absence of the inhibitor.

In Vitro MCAD Enzyme Inhibition Assay (Spectrophotometric)

This assay directly measures the activity of MCAD and is ideal for determining the IC₅₀ of inhibitors.[11]

Materials:

-

Purified or recombinant MCAD enzyme.

-

Assay Buffer: 50 mM potassium phosphate, pH 7.6.

-

3-Phenylpropionyl-CoA (substrate).

-

Phenazine methosulfate (PMS) (electron acceptor).

-

2,6-Dichlorophenolindophenol (DCPIP) (redox indicator).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, PMS, and DCPIP.

-

Add a known amount of MCAD enzyme to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 25°C).

-

To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (this compound or its derivatives) for a defined period.

-

Initiate the reaction by adding the substrate, 3-phenylpropionyl-CoA.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

-

The rate of the reaction is proportional to the initial linear slope of the absorbance change.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Figure 2: Experimental Workflow for the Evaluation of this compound Derivatives.

Part 4: Synthesis of this compound and its Derivatives

The synthesis of the spiropentane core is a significant chemical challenge due to the inherent ring strain. However, several methods have been developed for the construction of this unique scaffold.

Synthesis of the Spiropentane Core

One common approach to synthesizing spiropentanes involves the reaction of allenes with a zinc carbenoid. For example, hydroxymethylallenes can be efficiently converted to the corresponding spiropentanes in high yields.[10][12] Another strategy is the carbene addition to alkylidenecyclopropanes.

Introduction of the Acetic Acid Moiety and Derivatization

Once the spiropentane core is synthesized, the acetic acid side chain can be introduced through various functional group manipulations. For instance, a hydroxyl group on the spiropentane can be oxidized to a carboxylic acid.

The synthesis of derivatives can be achieved by modifying either the spiropentane core or the acetic acid side chain. For example, substituents can be introduced on the cyclopropane rings during the initial synthesis, or the carboxylic acid can be converted to esters, amides, or other functional groups to explore structure-activity relationships. The development of stereoselective synthetic methods is also crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry.[10][12]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with well-defined biological activity as inhibitors of MCAD. The specificity of SPA for MCAD makes it a valuable tool for studying fatty acid metabolism and a potential starting point for the development of therapeutic agents for metabolic disorders where the modulation of fatty acid oxidation is desired.

The broader biological activities of spiro compounds, including their anticancer and antioxidant properties, suggest that the this compound scaffold may have untapped therapeutic potential. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic synthesis and biological evaluation of a library of SPA derivatives are needed to establish robust QSAR models. This will guide the design of more potent and selective inhibitors.

-

Exploration of Anticancer and Antioxidant Activities: Specific studies on SPA derivatives are required to determine if they share the promising anticancer and antioxidant properties of other spirocyclic compounds.

-

Pharmacokinetic and Toxicological Profiling: For any promising lead compounds, a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be essential for their further development as drug candidates.

The unique structural features and potent biological activity of this compound make it a compelling scaffold for further investigation in drug discovery and chemical biology.

References

-

Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(45), 10755–10760. [Link]

-

Divakaruni, A. S., Rogers, G. W., & Murphy, A. N. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100673. [Link]

-

Lehman, T. C., & Thorpe, C. (1990). Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation. Analytical biochemistry, 184(2), 333–338. [Link]

-

Gutiérrez, M., & Polo, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(39), 24206–24223. [Link]

-

Gutiérrez, M., & Polo, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(39), 24206–24223. [Link]

-

Gandon, V., & Fensterbank, L. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(38), 17326–17337. [Link]

-

Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules, 25(6), 1461. [Link]

-

Raba, A. A., & El-Shorbagy, M. A. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8021. [Link]

-

El-Faham, A., El-Sayed, W. M., & El-Kerdawy, A. M. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Scientific Reports, 14(1), 1-19. [Link]

-

Kandil, S., El-Gamal, K. M., & El-Gazzar, A. R. B. A. (2020). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1386-1397. [Link]

-

Warburg, O. (1956). On the origin of cancer cells. Science, 123(3191), 309-314. [Link]

-

Eaton, S., Bartlett, K., & Pourfarzam, M. (1996). Mammalian mitochondrial beta-oxidation. Biochemical Journal, 320(2), 345-357. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Chemistry Central Journal, 13(1), 1-10. [Link]

-

Rösch, C., & Hellwig, M. (2012). Structure and function of the human excitatory amino acid transporters. Neurochemical research, 37(1), 1-13. [Link]

-

Kamata, M., Yamashita, T., Kina, A., Funata, M., Mizukami, A., Sasaki, M., ... & Fukatsu, K. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & medicinal chemistry letters, 22(11), 3643-3647. [Link]

-

Giacomello, M., Pyakurel, A., & Scorrano, L. (2020). The role of mitochondria in apoptosis. Cell death and differentiation, 27(1), 1-15. [Link]

-

Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., & Das, S. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Medicinal Chemistry, 13(22), 1957-1975. [Link]

-

Singh, S. K., Singh, S., & Kumar, S. (2020). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Indian Journal of Heterocyclic Chemistry, 30(4), 593-602. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Study of Antioxidant Properties of Agents from the Perspective of Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of pentanoic acid analogues

An In-Depth Technical Guide to the Structure-Activity Relationship of Pentanoic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoic acid, also known as valeric acid, and its analogues represent a fascinating and therapeutically relevant class of molecules. Their deceptively simple chemical structure belies a complex and nuanced interaction with a variety of biological targets, leading to a broad spectrum of physiological effects. This guide provides a deep dive into the structure-activity relationships (SAR) of pentanoic acid analogues, moving beyond a mere catalog of compounds to an exploration of the fundamental principles that govern their activity. We will dissect the molecule, examining the roles of the carboxylic acid head, the aliphatic chain, and various substitutions, and in doing so, provide a framework for the rational design of novel therapeutics. This document is intended for the discerning researcher and drug development professional, offering not just information, but a practical guide to understanding and exploiting the SAR of this important chemical scaffold.

Table of Contents

-

Introduction: The Enduring Relevance of a Simple Scaffold

-

The Pharmacophore: Deconstructing the Pentanoic Acid Analogue

-

The Carboxylic Acid Head: The Anchor and Key to Bioisosteric Replacement

-

The Pentyl Chain: A Study in Lipophilicity, Conformation, and Target Engagement

-

Terminal Group Modifications: Expanding the Scope of Interaction

-

-

Key Biological Targets and Therapeutic Applications

-

Histone Deacetylase (HDAC) Inhibition

-

GABAergic Modulation

-

Peroxisome Proliferator-Activated Receptors (PPARs)

-

-

Methodologies in Pentanoic Acid Analogue SAR Studies

-

In Silico Modeling and Docking

-

In Vitro Target Engagement and Functional Assays

-

Cellular Assays and Phenotypic Screening

-

-

Case Study: The SAR of Valproic Acid and its Derivatives

-

Future Directions and Emerging Opportunities

-

References

Introduction: The Enduring Relevance of a Simple Scaffold

The journey of pentanoic acid analogues in pharmacology is a testament to the power of serendipity and the subsequent rigor of medicinal chemistry. Valproic acid, a simple branched-chain carboxylic acid, was first synthesized in 1882 and used as a solvent. Its anticonvulsant properties were discovered by chance in 1963, launching a new era of epilepsy treatment. This discovery underscored a critical lesson: even the simplest of molecules can harbor profound biological activity.

The study of pentanoic acid analogues is, in essence, a study of how subtle modifications to a core scaffold can dramatically alter biological function. The principles of structure-activity relationships are paramount in this exploration, guiding the optimization of potency, selectivity, and pharmacokinetic properties. This guide will provide the foundational knowledge and practical insights necessary to navigate the intricate SAR landscape of these versatile compounds.

The Pharmacophore: Deconstructing the Pentanoic Acid Analogue

To understand the SAR of pentanoic acid analogues, we must first deconstruct the molecule into its key pharmacophoric elements. For many of its biological targets, the general pharmacophore can be simplified as a carboxylic acid headgroup connected to a lipophilic carbon chain.

The Carboxylic Acid Head: The Anchor and Key to Bioisosteric Replacement

The carboxylic acid moiety is often the primary point of interaction with the biological target. Its ability to act as a hydrogen bond donor and acceptor, as well as its anionic character at physiological pH, makes it a powerful anchoring group.

-

Mechanism of Action: In the context of histone deacetylase (HDAC) inhibitors, for example, the carboxylate group coordinates with a zinc ion in the active site of the enzyme, a critical interaction for inhibitory activity.

-

Bioisosteric Replacements: While essential for activity in many cases, the carboxylic acid group can present challenges, such as poor metabolic stability and limited blood-brain barrier penetration. Consequently, significant research has focused on identifying suitable bioisosteres. Common replacements include:

-

Hydroxamic acids

-

Tetrazoles

-

Sulfonamides

-

The choice of bioisostere can profoundly impact potency and selectivity, and its selection is a key consideration in the design of novel analogues.

The Pentyl Chain: A Study in Lipophilicity, Conformation, and Target Engagement

The five-carbon chain of pentanoic acid is not merely a passive linker. Its length, branching, and conformation play a crucial role in defining the compound's interaction with its target and its overall physicochemical properties.

-

Lipophilicity and Pharmacokinetics: The lipophilicity of the alkyl chain, often quantified by its logP value, is a major determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increasing chain length generally increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic clearance and off-target effects.

-

Conformational Constraints and Selectivity: Introducing conformational constraints, such as double bonds or cyclic systems, into the pentyl chain can lock the molecule into a specific bioactive conformation. This can lead to enhanced potency and selectivity for a particular target isoform. For instance, the introduction of a cyclopropyl group can orient the molecule in a manner that favors interaction with a specific sub-pocket of an enzyme's active site.

Terminal Group Modifications: Expanding the Scope of Interaction

Modification of the terminal end of the pentyl chain offers a powerful strategy for introducing additional points of interaction with the target protein. These modifications can range from simple functional groups to larger, more complex moieties.

-

Introduction of Aromatic Groups: The addition of an aromatic ring, such as a phenyl or indole group, can facilitate π-π stacking or hydrophobic interactions with amino acid residues in the target protein, often leading to a significant increase in potency.

-

Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding, such as amides or sulfonamides, at the terminus of the chain can provide additional anchor points and improve target affinity.

Key Biological Targets and Therapeutic Applications

The versatility of the pentanoic acid scaffold is evident in the diverse range of biological targets it can modulate.

Histone Deacetylase (HDAC) Inhibition

Many pentanoic acid analogues, most notably valproic acid and its derivatives, are potent inhibitors of HDACs. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. Their inhibition can lead to chromatin relaxation and the re-expression of silenced tumor suppressor genes, making them an attractive target for cancer therapy.

GABAergic Modulation

Valproic acid is a well-established modulator of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It is believed to exert its anticonvulsant effects by increasing the synthesis and release of GABA and by inhibiting its degradation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Certain pentanoic acid analogues have been shown to be agonists of PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. This has led to their investigation as potential treatments for metabolic disorders such as type 2 diabetes and dyslipidemia.

Methodologies in Pentanoic Acid Analogue SAR Studies

A robust SAR study employs a combination of computational and experimental techniques to iteratively refine the structure of a lead compound.

In Silico Modeling and Docking

Computational approaches are invaluable for prioritizing the synthesis of new analogues.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, allowing for the prediction of the activity of novel compounds.

-

Molecular Docking: If a high-resolution structure of the target protein is available, molecular docking can be used to predict the binding mode of an analogue and to identify key interactions that can be optimized.

In Vitro Target Engagement and Functional Assays

Biochemical and biophysical assays are essential for quantifying the interaction of an analogue with its purified target.

-

Enzyme Inhibition Assays: For enzyme targets such as HDACs, colorimetric or fluorometric assays can be used to determine the IC50 value, a measure of the compound's inhibitory potency.

-

Ligand Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed information on the binding affinity and kinetics of an analogue for its target.

Cellular Assays and Phenotypic Screening

Cell-based assays are crucial for assessing the activity of an analogue in a more physiologically relevant context.

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that a compound is engaging its intended target within the cell.

-

Functional Cellular Assays: Assays that measure a downstream consequence of target modulation, such as changes in gene expression or cell viability, can provide valuable insights into the cellular efficacy of an analogue.

Case Study: The SAR of Valproic Acid and its Derivatives

Valproic acid (VPA) serves as an excellent case study for illustrating the principles of SAR.

| Analogue | Modification | Effect on HDAC Inhibition | Effect on Anticonvulsant Activity |

| Valproic Acid | Parent Compound | Moderate | Potent |

| Valpromide | Amide derivative | Increased | Similar to VPA |

| (S)-2-Pentyl-4-pentynoic acid | Alkyne substitution | Increased | Increased |

The data in the table above highlights how even small modifications to the VPA scaffold can lead to significant changes in biological activity. For example, the introduction of an alkyne group in (S)-2-Pentyl-4-pentynoic acid enhances both HDAC inhibitory and anticonvulsant activity, suggesting a potential for dual-acting therapeutics.

Future Directions and Emerging Opportunities

The field of pentanoic acid analogue research continues to evolve, with several exciting areas of active investigation.

-

Targeting Protein-Protein Interactions: The pentanoic acid scaffold may serve as a starting point for the design of small molecule inhibitors of protein-protein interactions, a challenging but highly rewarding area of drug discovery.

-

Development of Covalent Inhibitors: The incorporation of a reactive "warhead" into a pentanoic acid analogue could enable the development of covalent inhibitors that form a permanent bond with their target, leading to prolonged duration of action.

-

Application of Machine Learning: The use of machine learning and artificial intelligence algorithms to analyze large SAR datasets holds the promise of accelerating the discovery and optimization of novel pentanoic acid analogues.

Diagrams

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Caption: Schematic of pentanoic acid analogue binding to the HDAC active site.

References

-

Perucca, E. (2002). Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience. CNS Drugs, 16(10), 695-714. [Link]

-

Göttlicher, M., Minucci, S., & Pelicci, P. G. (2001). Histone deacetylase inhibitors: leading the way to new anticancer therapy. Nature Reviews Cancer, 1(1), 1-8. [Link]

-

Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90. [Link]

-

Löscher, W. (2002). Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy. CNS Drugs, 16(10), 669-694. [Link]

Investigating the In Vivo Effects of Spiropentaneacetic Acid on Fatty Acid Metabolism

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The global rise in metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic agents that can effectively modulate lipid metabolism. Fatty acid metabolism, a central hub in cellular energy homeostasis, presents a critical target for intervention. This technical guide provides a comprehensive framework for the in vivo investigation of a novel small molecule, Spiropentaneacetic Acid (SPA), and its effects on fatty acid metabolism. We will explore a hypothetical mechanism of action, detail robust experimental designs and protocols, and present a clear strategy for data analysis and visualization. This document is intended to serve as a practical guide for researchers aiming to characterize the metabolic effects of new chemical entities.

Part 1: Introduction and Hypothetical Mechanism of Action

Fatty acid metabolism encompasses a complex network of anabolic and catabolic pathways that are tightly regulated to meet the energetic demands of the cell. Dysregulation of these pathways is a hallmark of many metabolic diseases. This compound (SPA) is a novel synthetic compound with a unique spiropentane moiety, which may confer specific interactions with key metabolic enzymes.

Proposed Mechanism of Action: CPT1A Modulation

We hypothesize that SPA acts as an allosteric modulator of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO). By enhancing CPT1A activity, SPA could potentially increase the transport of long-chain fatty acids into the mitochondria for β-oxidation, thereby reducing their accumulation in the cytoplasm and mitigating lipotoxicity.

Caption: Hypothetical mechanism of SPA-mediated CPT1A activation.

Part 2: In Vivo Study Design and Execution

A well-controlled in vivo study is paramount to understanding the physiological effects of SPA. The following outlines a robust experimental design using a diet-induced obesity mouse model.

Animal Model and Husbandry

-

Species: Mus musculus (C57BL/6J)

-

Age: 8 weeks at the start of the study

-

Diet: High-fat diet (HFD; 60% kcal from fat) to induce obesity and metabolic stress.

-

Acclimation: 1 week of acclimation to the facility and diet prior to the start of the experiment.

-

Housing: 12-hour light/dark cycle, controlled temperature and humidity, with ad libitum access to food and water.

Experimental Groups and Dosing

| Group | Treatment | Dose | Route | Frequency |

| 1 | Vehicle Control | 0 mg/kg | Oral Gavage | Daily |

| 2 | SPA Low Dose | 10 mg/kg | Oral Gavage | Daily |

| 3 | SPA High Dose | 50 mg/kg | Oral Gavage | Daily |

Experimental Workflow

The study will be conducted over a period of 8 weeks. Key parameters will be monitored throughout the study, with terminal tissue collection for in-depth analysis.

Caption: Overall in vivo experimental workflow.

Part 3: Core Experimental Protocols

The following protocols are essential for a thorough evaluation of SPA's effects on fatty acid metabolism.

Protocol: Plasma Lipid Analysis

-

Blood Collection: Collect blood from fasted mice via cardiac puncture into EDTA-coated tubes.

-

Plasma Separation: Centrifuge blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).

-

Analysis: Use commercially available colorimetric assay kits to determine plasma concentrations of:

-

Triglycerides (TGs)

-

Free Fatty Acids (FFAs)

-

Total Cholesterol

-

-

Data Normalization: Report data as mg/dL or mmol/L.

Protocol: Hepatic Gene Expression Analysis (qPCR)

-

Tissue Homogenization: Homogenize ~30 mg of frozen liver tissue in TRIzol reagent.

-

RNA Extraction: Perform RNA extraction according to the TRIzol manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and primers for target genes (e.g., Cpt1a, Acc1, Scd1, Ppara).

-

Data Analysis: Use the ΔΔCt method to calculate the relative expression of target genes, normalized to a housekeeping gene (e.g., Gapdh).

Table 1: Hypothetical Gene Expression Data in Liver

| Gene | Vehicle Control (Fold Change) | SPA Low Dose (Fold Change) | SPA High Dose (Fold Change) |

| Cpt1a | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3** |

| Acc1 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |

| Scd1 | 1.0 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1** |

| Ppara | 1.0 ± 0.3 | 1.5 ± 0.2 | 2.1 ± 0.3 |

| *p < 0.05, *p < 0.01 vs. Vehicle Control |

Part 4: Discussion and Future Directions

The successful execution of the described in vivo study and protocols will provide a comprehensive understanding of the metabolic effects of this compound. The hypothetical data presented suggests that SPA may enhance fatty acid oxidation and reduce lipogenesis in the liver, consistent with its proposed mechanism as a CPT1A activator.

Future studies should aim to:

-

Confirm the direct interaction between SPA and CPT1A using in vitro binding assays.

-

Perform metabolomic and lipidomic analyses to gain a broader view of the metabolic reprogramming induced by SPA.

-

Investigate the long-term efficacy and safety of SPA in preclinical models of metabolic disease.

By following the rigorous scientific approach outlined in this guide, researchers can effectively characterize the therapeutic potential of novel compounds like this compound in the context of fatty acid metabolism and related disorders.

References

-

Carnitine Palmitoyltransferase 1 (CPT1) as a Therapeutic Target. Nature Reviews Drug Discovery. [Link]

-

Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Autophagy. [Link]

-

The energetic basis of the high-fat diet-fed C57BL/6J mouse. The Journal of Physiology. [Link]

An In-Depth Technical Guide to the Irreversible Inhibition Mechanism of Spiropentaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiropentaneacetic acid (SPA) is a potent and specific irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key flavoenzyme in the mitochondrial β-oxidation of fatty acids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of SPA, from its bioactivation to the covalent modification of the enzyme's cofactor. We will delve into the kinetics of this inhibition, the structure of the MCAD active site, and the experimental methodologies used to elucidate this complex interaction. This document is intended to serve as a detailed resource for researchers in biochemistry, pharmacology, and drug development who are interested in mechanism-based enzyme inhibition and the modulation of fatty acid metabolism.

Introduction: this compound as a Specific Modulator of Fatty Acid Oxidation

This compound (SPA) has been identified as a specific inhibitor of fatty acid oxidation.[1][2] In vivo studies have demonstrated that administration of SPA leads to dicarboxylic aciduria, a hallmark of impaired β-oxidation.[2] Unlike the structurally related compound methylenecyclopropaneacetic acid (MCPA), SPA selectively inhibits the oxidation of fatty acids without significantly affecting the metabolism of branched-chain amino acids.[1][2] This specificity points to a targeted interaction with an enzyme central to the fatty acid oxidation pathway. The primary molecular target of SPA has been unequivocally identified as medium-chain acyl-CoA dehydrogenase (MCAD).[1][2]

MCAD is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the initial dehydrogenation step in the β-oxidation of fatty acids with chain lengths of 4 to 12 carbons.[3][4] The enzyme is a homotetramer located in the mitochondrial matrix and plays a critical role in energy homeostasis, particularly during periods of fasting.[4] Genetic deficiencies in MCAD are the most common inherited disorders of fatty acid oxidation, leading to serious clinical manifestations.[4][5] Therefore, the study of MCAD inhibitors like SPA is of significant interest for both understanding the enzyme's mechanism and for the potential development of therapeutic agents.

This guide will focus on the irreversible nature of MCAD inhibition by SPA, a process that goes beyond simple competitive binding and involves the chemical transformation of the inhibitor into a reactive species within the enzyme's active site.

The Bioactivation and Mechanism-Based Inactivation Pathway